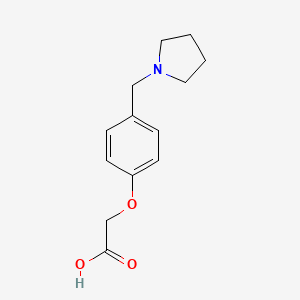
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid
Übersicht
Beschreibung
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, also known as 4-PMPA, is a synthetic molecule that has been used for a variety of applications in scientific research. It is a derivative of phenoxyacetic acid, a compound that is used as a building block for many different molecules. 4-PMPA is a versatile compound that has been used in a wide range of scientific research applications, from biochemical and physiological studies to drug development and testing.
Wissenschaftliche Forschungsanwendungen
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been used for a variety of scientific research applications. It has been used as a substrate for enzyme kinetics studies, as a tool for studying the effects of drugs on enzyme activity, and as a model compound for studying the effects of drugs on physiological processes. This compound has also been used in drug development and testing, as it can be used to assess the pharmacological activity of drugs. Additionally, this compound has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Wirkmechanismus
The mechanism of action of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid is not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, this compound is thought to increase the levels of these neurotransmitters in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO), which can lead to increased levels of serotonin and dopamine in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a versatile compound that can be used for a variety of scientific research applications. However, this compound has some limitations. Its mechanism of action is not well understood, and it has not been extensively studied in humans. Therefore, it is important to use caution when using this compound in experiments.
Zukünftige Richtungen
There are several potential future directions for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. One possibility is to further study its mechanism of action, as this could lead to a better understanding of its effects on the brain and body. Additionally, further research could be conducted to explore the potential therapeutic benefits of this compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore the potential side effects of this compound, as well as its potential interactions with other drugs.
Eigenschaften
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXUKQXBKXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





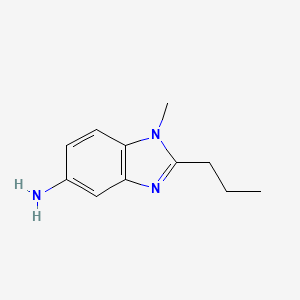

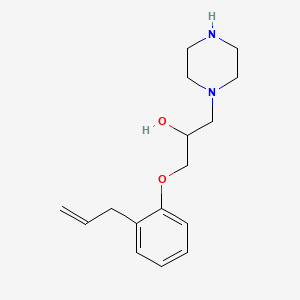

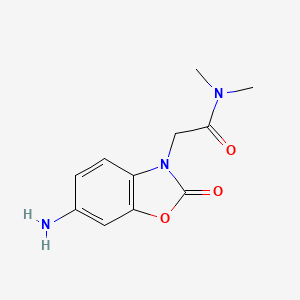
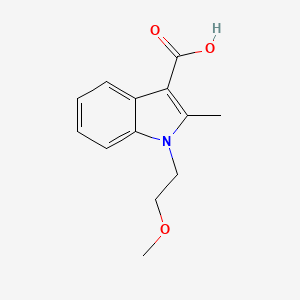
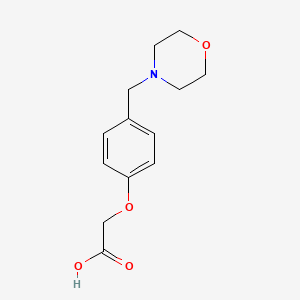
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
amine](/img/structure/B3163370.png)
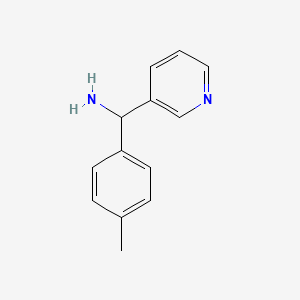
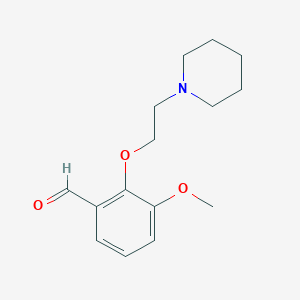
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B3163389.png)